molecular formula C22H26N4OS B5538487 5-(4-tert-butylphenyl)-4-[(4-propoxybenzylidene)amino]-4H-1,2,4-triazole-3-thiol

5-(4-tert-butylphenyl)-4-[(4-propoxybenzylidene)amino]-4H-1,2,4-triazole-3-thiol

Cat. No. B5538487
M. Wt: 394.5 g/mol
InChI Key: DBEIDTFMVZJGLG-HZHRSRAPSA-N
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Description

Synthesis Analysis

The synthesis of triazole derivatives, including the compound , typically involves the cyclization of potassium dithiocarbazinate with hydrazine hydrate. This process yields the basic nucleus to which various substituents can be added to achieve the desired compound. Modern instrumental methods of analysis, such as 1H-NMR spectroscopy and gas chromatography-mass spectrometry, confirm the chemical structure of the synthesized compounds (Aksyonova-Seliuk et al., 2018).

Molecular Structure Analysis

The molecular structure of triazole derivatives is typically characterized using X-ray diffraction and density functional theory (DFT) calculations. These methods provide insights into the bond lengths, dihedral angles, and overall geometry of the compound, contributing to our understanding of its reactivity and interactions with biological molecules (Xu et al., 2006).

Chemical Reactions and Properties

Triazole derivatives engage in various chemical reactions, including aminomethylation and cyanoethylation, which modify their properties for potential biological activities. These reactions often target the nitrogen atom in the triazole ring, leading to compounds with interesting chemical reactivity and potential as DNA methylation inhibitors (Hakobyan et al., 2017).

Physical Properties Analysis

The physical properties of triazole derivatives are significant for their solubility, stability, and biological activity. These compounds are typically crystalline, odorless, insoluble in water, and soluble in organic solvents. The melting temperature and solubility play a crucial role in their pharmacokinetic properties and application in medicinal chemistry (Aksyonova-Seliuk et al., 2018).

Chemical Properties Analysis

The chemical properties of triazole derivatives, including reactivity, biological activity prediction, and interaction with biological targets, are central to their application in drug design and discovery. Theoretical studies, including DFT and time-dependent DFT calculations, provide insights into the electronic structure and potential biological activities of these compounds, guiding the synthesis of new derivatives with enhanced biological activity (Srivastava et al., 2016).

Scientific Research Applications

Synthesis and Structural Analysis

The synthesis and structural features of 5-(4-(tert-butyl)phenyl)-4-((R)amino)-4H-1,2,4-triazoles-3-thiols have been studied, highlighting their broad spectrum of biological activity and low toxicity. These properties make these derivatives promising for further chemical structure and biological activity research, aiming at the discovery of biologically active substances. The study synthesized 10 new compounds, investigating their physical and chemical properties, confirmed through modern instrumental methods of analysis (Aksyonova-Seliuk, Panasenko, & Knysh, 2018).

Antitumor Activity

Research on 4-(tert-butyl)-5-(1H-1,2,4-triazol-1-yl)-N-(2-hydroxy-3,5-diiodinebenzyl)thiazol-2-amine has demonstrated significant antitumor activity. The compound's crystal structure was determined by single-crystal X-ray diffraction, revealing that it forms various intermolecular hydrogen bonds contributing to its stability and activity against the Hela cell line, with an IC50 value of 26 μM (Ye Jiao et al., 2015).

Antimicrobial Activities

A study on the synthesis and antimicrobial activities of new 1,2,4-triazole derivatives demonstrated the potential of these compounds against various microorganisms. The research synthesized novel 4,5-disubstituted-2,4-dihydro-3H-1,2,4-triazol-3-one derivatives, showcasing their good or moderate activities against tested microorganisms, highlighting the versatility of 1,2,4-triazole derivatives in antimicrobial research (Bektaş et al., 2010).

Corrosion Inhibition

Schiff’s bases of pyridyl substituted triazoles, including derivatives of the 5-(4-tert-butylphenyl)-4-[(4-propoxybenzylidene)amino]-4H-1,2,4-triazole-3-thiol, have been evaluated as corrosion inhibitors for mild steel in hydrochloric acid solution. One of the studies found that these compounds exhibit excellent inhibition performance, supporting the formation of a protective inhibitor film on the mild steel surface, thereby preventing corrosion (Ansari, Quraishi, & Singh, 2014).

properties

IUPAC Name

3-(4-tert-butylphenyl)-4-[(E)-(4-propoxyphenyl)methylideneamino]-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N4OS/c1-5-14-27-19-12-6-16(7-13-19)15-23-26-20(24-25-21(26)28)17-8-10-18(11-9-17)22(2,3)4/h6-13,15H,5,14H2,1-4H3,(H,25,28)/b23-15+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBEIDTFMVZJGLG-HZHRSRAPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=C(C=C1)C=NN2C(=NNC2=S)C3=CC=C(C=C3)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCOC1=CC=C(C=C1)/C=N/N2C(=NNC2=S)C3=CC=C(C=C3)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(4-tert-butylphenyl)-4-{[(E)-(4-propoxyphenyl)methylidene]amino}-4H-1,2,4-triazole-3-thiol

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